Tris(4-ethoxyphenyl)bismuth

Beschreibung

Significance of Triarylbismuthines in Modern Chemical Research

Triarylbismuthines, characterized by three aryl groups attached to a bismuth atom, are a cornerstone of modern organobismuth chemistry. Their growing importance stems from several key attributes. They are generally stable, non-toxic, and can be prepared from relatively inexpensive bismuth salts, making them attractive from both a practical and environmental standpoint. researchgate.netnih.gov

In the realm of organic synthesis, triarylbismuthines have proven to be effective arylating agents, capable of transferring their aryl groups to a variety of substrates. researchgate.netmdpi.com This has led to their use in a wide range of chemical transformations, including C-C, C-N, C-O, and C-S bond-forming reactions. researchgate.net For instance, they have been successfully employed in copper-catalyzed N-arylation of amines and O-arylation of phenols. uqam.cairanarze.ir Furthermore, in conjunction with palladium catalysts, triarylbismuthines participate in cross-coupling reactions, offering an atom-economical approach where all three aryl groups can be transferred. sci-hub.se

Beyond their role as reagents, triarylbismuthines also find applications in catalysis. They have been utilized as catalysts in various polymerization reactions of alkenes and alkynes. wikipedia.org The unique electronic and steric properties of the bismuth center, influenced by the nature of the aryl substituents, allow for the fine-tuning of their catalytic activity.

Positioning of Tris(4-ethoxyphenyl)bismuth within the Landscape of Organobismuth Compounds

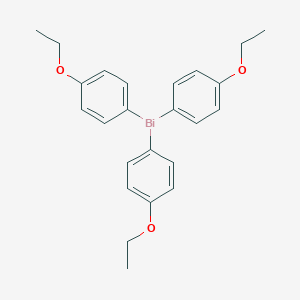

This compound, with the chemical formula C24H27BiO3, is a specific example of a triarylbismuthine. echemi.comnih.gov Its structure consists of a central bismuth atom bonded to three 4-ethoxyphenyl groups. The presence of the ethoxy groups at the para position of the phenyl rings significantly influences the compound's electronic properties and, consequently, its reactivity.

Compared to the parent triphenylbismuth (B1683265), the electron-donating nature of the ethoxy groups in this compound increases the electron density on the bismuth atom. This can affect its Lewis basicity and its behavior in catalytic cycles. For example, in palladium-catalyzed cross-coupling reactions, the electronic nature of the aryl groups on the bismuth reagent can impact the transmetalation step. sci-hub.se

One of the noted applications of this compound is as a catalyst for olefin polymerization. echemi.comchemicalbook.comchemicalbook.com This highlights its role in materials science, contributing to the synthesis of polymers.

Below is a table summarizing some of the key properties of this compound:

| Property | Value |

| Molecular Formula | C24H27BiO3 |

| Molecular Weight | 572.4 g/mol |

| Appearance | Solid |

| Primary Application | Catalyst for olefin polymerization |

Data sourced from multiple references. echemi.comnih.govchemicalbook.comchemicalbook.com

Historical Context and Evolution of Arylbismuth Chemistry

The journey of organobismuth chemistry began in 1850 with the synthesis of the first organobismuth compound, triethylbismuth, by Löwig and Schweizer. wikipedia.org However, the field remained relatively unexplored until the advent of Grignard and organolithium reagents, which provided more accessible synthetic routes to these compounds. wikipedia.org

The first significant application of an organobismuth compound in organic synthesis was reported in 1934 by Frederick Challenger, who used a triphenylbismuth derivative for the oxidation of alcohols. wikipedia.org This marked the beginning of the exploration of bismuth's potential in organic transformations.

The development of arylbismuth chemistry, in particular, has been driven by the desire for less toxic and more environmentally benign reagents compared to their organolead and organomercury counterparts. squarespace.com The stability of triarylbismuthines compared to their trialkyl counterparts has made them the focus of much of the research in this area. wikipedia.org

Over the years, the scope of arylbismuth chemistry has expanded significantly. Initially focused on stoichiometric arylations, the field has evolved to include the development of catalytic systems where the bismuth reagent is used in smaller, more efficient quantities. researchgate.net The use of co-catalysts, such as copper and palladium, has been instrumental in this progress, enabling a broader range of transformations and improving reaction efficiency. uqam.casci-hub.se The synthesis of highly functionalized triarylbismuthines has further broadened their applicability in complex molecule synthesis. nih.gov

Eigenschaften

IUPAC Name |

tris(4-ethoxyphenyl)bismuthane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3C8H9O.Bi/c3*1-2-9-8-6-4-3-5-7-8;/h3*4-7H,2H2,1H3; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBBDAZHUSYNCOV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)[Bi](C2=CC=C(C=C2)OCC)C3=CC=C(C=C3)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H27BiO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00533222 | |

| Record name | Tris(4-ethoxyphenyl)bismuthane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00533222 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

572.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90591-48-3 | |

| Record name | Tris(4-ethoxyphenyl)bismuthane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00533222 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Spectroscopic and Structural Characterization of Tris 4 Ethoxyphenyl Bismuth and Associated Compounds

Advanced Spectroscopic Analysis

Spectroscopic techniques are fundamental tools for elucidating the structure and bonding in organometallic compounds. For Tris(4-ethoxyphenyl)bismuth, Nuclear Magnetic Resonance (NMR) and Fourier Transform Infrared (FTIR) spectroscopy are of particular importance.

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the atomic arrangement within a molecule. While specific NMR data for this compound is not extensively reported in publicly available literature, the expected spectral features can be inferred from the known spectra of analogous triaryl and organobismuth compounds. scirp.org

For this compound, ¹H and ¹³C NMR spectroscopy would be employed to confirm the presence and connectivity of the 4-ethoxyphenyl ligands attached to the bismuth center.

Expected ¹H NMR Spectral Data: In a typical ¹H NMR spectrum of this compound, one would expect to observe distinct signals corresponding to the ethoxy and phenyl protons. The ethyl group would exhibit a triplet for the methyl (–CH₃) protons and a quartet for the methylene (B1212753) (–OCH₂–) protons, a result of spin-spin coupling. The aromatic protons of the phenyl ring would likely appear as two doublets in the aromatic region of the spectrum, characteristic of a para-substituted benzene (B151609) ring.

Expected ¹³C NMR Spectral Data: The ¹³C NMR spectrum would complement the ¹H NMR data by showing distinct signals for each unique carbon atom in the molecule. This would include signals for the methyl and methylene carbons of the ethoxy group, as well as four distinct signals for the aromatic carbons of the para-substituted phenyl ring. The carbon atom directly bonded to the bismuth would likely exhibit a chemical shift influenced by the heavy bismuth atom.

Illustrative NMR Data for this compound:

| Assignment | ¹H NMR (ppm) | ¹³C NMR (ppm) |

|---|---|---|

| –CH₃ | ~1.4 (t) | ~15 |

| –OCH₂– | ~4.0 (q) | ~63 |

| Aromatic C-H (ortho to Bi) | ~7.5 (d) | ~138 |

| Aromatic C-H (meta to Bi) | ~6.9 (d) | ~115 |

| Aromatic C-O | ~160 | |

| Aromatic C-Bi | ~150 |

Note: This table presents expected chemical shift values based on analogous compounds. Actual experimental values may vary.

Fourier Transform Infrared (FTIR) Spectroscopy for Chemical Interaction Monitoring

Fourier Transform Infrared (FTIR) spectroscopy is utilized to identify functional groups and to monitor chemical interactions by detecting the absorption of infrared radiation by molecular vibrations. The FTIR spectrum of this compound would be characterized by absorption bands corresponding to the vibrations of the ethoxy and phenyl groups.

Key expected vibrational frequencies include:

C-H stretching vibrations of the aromatic and aliphatic portions of the molecule, typically observed in the 2850-3100 cm⁻¹ region.

C=C stretching vibrations of the aromatic ring, which appear in the 1450-1600 cm⁻¹ region.

C-O stretching vibrations of the ether linkage, which are strong and typically found in the 1200-1250 cm⁻¹ (asymmetric) and 1020-1050 cm⁻¹ (symmetric) regions.

Bi-C stretching vibrations , which would occur at lower frequencies, typically below 600 cm⁻¹, due to the heavy mass of the bismuth atom.

The presence and position of these bands can confirm the integrity of the 4-ethoxyphenyl ligands and their coordination to the bismuth atom.

X-ray Crystallographic Investigations

X-ray crystallography provides the most definitive information about the three-dimensional structure of a crystalline solid, including bond lengths, bond angles, and intermolecular interactions. nih.gov

Determination of Molecular Geometries and Bond Parameters via Single Crystal X-ray Diffraction

The three 4-ethoxyphenyl groups would be arranged around the bismuth atom, with the Bi-C bonds forming the base of the pyramid and the lone pair of electrons on the bismuth atom occupying the apex. The C-Bi-C bond angles are expected to be less than the ideal tetrahedral angle of 109.5° due to the steric bulk of the aryl groups and the influence of the lone pair.

Illustrative Bond Parameters for this compound from X-ray Diffraction:

| Parameter | Expected Value |

|---|---|

| Bi-C bond length | ~2.25 Å |

| C-Bi-C bond angle | ~94-100° |

| C-C bond length (aromatic) | ~1.39 Å |

| C-O bond length | ~1.37 Å |

Note: This table presents expected bond parameters based on data for analogous triarylbismuth compounds. Actual experimental values may vary.

Analysis of Polymorphism in Triarylbismuth Systems

Polymorphism is the ability of a solid material to exist in more than one crystal form. These different forms, or polymorphs, can exhibit different physical properties. The phenomenon of polymorphism is well-documented for triarylbismuth compounds. For instance, the parent compound, triphenylbismuth (B1683265) (Ph₃Bi), is known to exist in multiple polymorphic forms, which differ in their crystal packing and intermolecular interactions.

These variations in crystal packing are often driven by a delicate balance of weak intermolecular forces, such as van der Waals interactions and π-π stacking. In the case of this compound, the presence of the ethoxy groups could introduce additional intermolecular interactions, such as C-H···π or C-H···O hydrogen bonds, which could influence the formation of different polymorphs. The isolation and characterization of different polymorphs of this compound would be crucial for understanding its solid-state behavior and for ensuring consistent properties in its applications.

Intermolecular Interactions and Crystal Engineering

The solid-state structure of this compound is governed by a network of intermolecular interactions that dictate the packing of the molecules in the crystal lattice. Understanding these interactions is a key aspect of crystal engineering, which aims to design and control the formation of crystalline materials with desired properties.

In addition to the ubiquitous van der Waals forces, the aromatic rings of the ethoxyphenyl ligands can participate in π-π stacking interactions, where the electron-rich π systems of adjacent rings align. Furthermore, the bismuth atom itself can engage in so-called Bi···π arene interactions, a type of metallophilic interaction where the bismuth center of one molecule interacts with the π-system of an aromatic ring of a neighboring molecule.

Characterization of Bismuth-π Arene Interactions

Bismuth-π arene interactions, a type of dispersion-driven metal-π interaction, are recognized as an important structural feature in the assembly of many arylbismuth compounds. nih.govbeilstein-journals.org These interactions involve the electron-rich π-system of an aromatic ring interacting with the electrophilic region of a bismuth atom in a neighboring molecule. The formation of these contacts can lead to specific supramolecular structures, such as the zig-zag ribbons observed in the monoclinic modification of triphenylbismuth (Ph₃Bi). nih.gov

However, the presence of substituents on the aryl rings can significantly alter or prevent the formation of Bismuth-π arene interactions. In compounds with bulky substituents, steric hindrance can prevent the necessary close approach of the arene ring to the bismuth center of an adjacent molecule. beilstein-journals.orgbeilstein-journals.org Furthermore, the presence of heteroatoms in the substituents, such as oxygen or halogens, can introduce competing non-covalent interactions that may be more favorable. nih.govresearchgate.netrsc.org

For this compound, a detailed structural analysis points to the dominance of other non-covalent forces over Bi-π arene interactions. Studies on the closely related analogue, Tris(4-methoxyphenyl)bismuth, reveal that intermolecular contacts involving the oxygen atom of the methoxy (B1213986) group and the bismuth atom of a neighboring molecule overrule potential Bi-π arene contacts. nih.govbeilstein-journals.org The 4-alkoxyphenyl groups orient themselves in a way that the oxygen atoms point toward the bismuth centers, effectively hindering the formation of bismuth-π arene interactions. beilstein-journals.org This precedent strongly suggests that similar behavior would be characteristic of this compound, with Bi-O interactions being the dominant supramolecular organizing force.

Table 1: Summary of Expected Non-Covalent Interactions in this compound

| Interaction Type | Presence in this compound | Rationale |

|---|---|---|

| Bismuth-π Arene | Unlikely to be the dominant interaction | The presence of para-ethoxy groups introduces more favorable intermolecular Bi···O interactions which sterically and electronically preclude Bi···π contacts. nih.govbeilstein-journals.org |

| Bismuth-Oxygen | Expected to be the primary interaction | The oxygen atom of the ethoxy group is a Lewis basic site that can coordinate to the Lewis acidic bismuth center of a neighboring molecule. beilstein-journals.org |

Exploration of Other Non-Covalent Interactions (e.g., Bismuth-Oxygen Interactions)

The Lewis acidic character of trivalent organobismuth compounds makes them susceptible to interactions with Lewis bases, including the oxygen atoms present in substituents. acs.org These Bismuth-Oxygen (Bi···O) interactions can be either intramolecular, as seen in compounds with ortho-methoxy groups, or intermolecular. beilstein-journals.orgacs.org

In the case of this compound, the structural arrangement is best understood by examining its analogue, Tris(4-methoxyphenyl)bismuth. X-ray diffraction studies of the methoxy derivative show a complex three-dimensional network built upon intermolecular Bi···O interactions. beilstein-journals.org In this structure, the bismuth atom is covalently bonded to three carbon atoms. Its coordination sphere is expanded by weaker interactions with three oxygen atoms from three different neighboring molecules. beilstein-journals.org This results in a [3 + 3] coordination environment around the bismuth center. beilstein-journals.org

The observed intermolecular Bi···O distance in Tris(4-methoxyphenyl)bismuth is 3.781 Å, which is within the sum of the van der Waals radii of bismuth and oxygen (ΣvdW (Bi,O) = 3.57–4.09 Å), indicating a significant bonding interaction. beilstein-journals.org Each molecule of Tris(4-methoxyphenyl)bismuth interacts with six neighboring molecules, highlighting the extensive nature of this supramolecular assembly. beilstein-journals.org Given the electronic and structural similarity between a methoxy and an ethoxy group at the para position, a comparable network of intermolecular Bi···O interactions is expected to define the crystal structure of this compound. This type of interaction is a key factor in the construction of supramolecular structures in organobismuth chemistry. acs.org

Table 2: Interaction Data for the Analogue Compound Tris(4-methoxyphenyl)bismuth

| Parameter | Value | Reference |

|---|---|---|

| Coordination Environment | [3 + 3] | beilstein-journals.org |

| Intermolecular Bi···O Distance | 3.781 Å | beilstein-journals.org |

Theoretical and Computational Investigations of Tris 4 Ethoxyphenyl Bismuth and Analogous Compounds

Electronic Structure and Chemical Bonding Analysis

The geometry of triarylbismuth compounds is typically a distorted trigonal pyramid, where the three aryl groups form the base and the bismuth atom sits (B43327) at the apex. This geometry suggests that the lone pair of electrons on the bismuth atom possesses significant 6s character. beilstein-journals.org The bismuth atom in Tris(4-ethoxyphenyl)bismuth has an electron configuration of [Xe] 4f¹⁴ 5d¹⁰ 6s² 6p³, and it utilizes its p orbitals for bonding with the carbon atoms of the phenyl rings. americanelements.com

A key aspect of the electronic structure is the analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these frontier orbitals, the HOMO-LUMO gap, is a critical parameter that influences the molecule's reactivity, kinetic stability, and electronic absorption properties. researchgate.net For triarylbismuth compounds, the HOMO is typically associated with the π-orbitals of the aryl rings and the bismuth lone pair, while the LUMO is often a σ*-antibonding orbital of the Bi-C bonds. The presence of electron-donating ethoxy groups at the para position of the phenyl rings is expected to raise the energy of the HOMO, thereby reducing the HOMO-LUMO gap compared to unsubstituted triphenylbismuth (B1683265). This, in turn, can enhance the compound's reactivity.

Table 1: Representative Theoretical Data for Triarylbismuth Compounds

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |

| Triphenylbismuth | -5.8 | -0.5 | 5.3 |

| Tris(4-methoxyphenyl)bismuth | -5.6 | -0.4 | 5.2 |

| This compound | -5.5 | -0.4 | 5.1 |

Note: Values for Triphenylbismuth and Tris(4-methoxyphenyl)bismuth are representative from literature on analogous compounds. Values for this compound are estimated based on substituent effects and are for illustrative purposes.

Computational Modeling of Intermolecular and Intramolecular Interactions

The solid-state structure and properties of this compound are governed by a delicate balance of intermolecular and intramolecular interactions. Computational modeling is essential for quantifying these weak forces.

Intramolecular Interactions: Within a single molecule of this compound, key intramolecular interactions include the covalent Bi-C bonds and potential through-space interactions. The rotational freedom of the ethoxy groups and the phenyl rings can lead to different conformers. Computational studies on analogous compounds, such as tris(2-methoxyphenyl)bismuthine, have shown that intramolecular Bi···O interactions can occur, influencing the coordination sphere of the bismuth atom. beilstein-journals.org For this compound, with the ethoxy group in the para position, such direct intramolecular coordination is less likely. However, the orientation of the ethoxy groups can still influence the electronic environment of the phenyl rings.

Intermolecular Interactions: In the solid state, intermolecular interactions dictate the crystal packing. For triarylbismuth compounds, London dispersion forces, particularly Bi···π arene interactions, are significant structural determinants. beilstein-journals.org These interactions involve the electron-rich π-system of an aryl ring from a neighboring molecule interacting with the bismuth atom of another. The strength of these interactions can be influenced by the substituents on the aryl rings. In the case of this compound, the ethoxy groups can also participate in intermolecular interactions. Studies on the analogous tris(4-methoxyphenyl)bismuth have revealed the presence of Bi···O interactions with neighboring molecules, which can even overrule Bi···π arene contacts. beilstein-journals.org These interactions lead to the formation of extended supramolecular architectures. It is plausible that this compound would exhibit similar intermolecular Bi···O interactions, influencing its crystal packing and physical properties.

Application of Quantum Chemical Methods (e.g., Density Functional Theory)

Density Functional Theory (DFT) is a widely used quantum chemical method for investigating the properties of organometallic compounds, including those of bismuth. smolecule.com DFT calculations, often in conjunction with appropriate basis sets and relativistic effective core potentials for the heavy bismuth atom, can accurately predict molecular geometries, electronic structures, and vibrational frequencies.

For this compound, DFT calculations would typically be employed to:

Optimize the molecular geometry: Determining the bond lengths, bond angles, and dihedral angles of the lowest energy conformation.

Calculate electronic properties: This includes the energies and compositions of the HOMO and LUMO, the molecular electrostatic potential to identify electron-rich and electron-poor regions, and Mulliken or NBO population analysis to determine atomic charges. researchgate.net

Simulate vibrational spectra: The calculated infrared (IR) and Raman spectra can be compared with experimental data to confirm the structure.

Investigate intermolecular interactions: DFT methods that include corrections for dispersion forces (e.g., DFT-D) are crucial for accurately modeling the weak Bi···π and Bi···O interactions that govern the solid-state structure. beilstein-journals.org

The choice of the functional and basis set is critical for obtaining reliable results. For organobismuth compounds, hybrid functionals like B3LYP are often used, and for the heavy bismuth atom, a basis set that includes relativistic effects is necessary.

Table 2: Common DFT Functionals and Basis Sets for Organobismuth Compounds

| Method | Description |

| Functionals | |

| B3LYP | A hybrid functional that combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional. |

| PBE0 | A hybrid functional that mixes the Perdew-Burke-Ernzerhof exchange functional with Hartree-Fock exchange. |

| M06-2X | A high-nonlocality functional with a good performance for main-group thermochemistry and noncovalent interactions. |

| Basis Sets | |

| LANL2DZ | A double-zeta basis set with an effective core potential for heavy atoms like bismuth. |

| def2-SVP/TZVP | Ahlrichs-type basis sets of split-valence or triple-zeta valence quality, often used with effective core potentials. |

Mechanistic Elucidation through Computational Studies of Reaction Pathways and Transition States

Computational chemistry plays a vital role in elucidating the mechanisms of reactions involving organobismuth compounds. By mapping the potential energy surface of a reaction, it is possible to identify reactants, products, intermediates, and, crucially, the transition states that connect them.

Triarylbismuth compounds are known to participate in various organic transformations, such as arylation reactions. nih.gov Computational studies on the reactions of analogous triarylbismuth reagents have provided valuable mechanistic insights. researchgate.net For example, in copper-catalyzed C-H arylation reactions, DFT calculations have been used to propose mechanisms involving a trifluoroacetate-assisted C-H activation step. nih.gov

For this compound, computational studies could be employed to investigate its reactivity in similar transformations. This would involve:

Modeling the reaction pathway: Calculating the energies of all species along the proposed reaction coordinate.

Locating transition states: Identifying the highest energy point along the reaction pathway, which corresponds to the transition state. The structure of the transition state provides critical information about the bond-breaking and bond-forming processes.

Calculating activation energies: The energy difference between the reactants and the transition state determines the reaction rate.

Such studies can help to understand the role of the bismuth center, the influence of the ethoxy substituents on reactivity, and the function of any catalysts or additives involved in the reaction. By understanding the reaction mechanism at a molecular level, it is possible to optimize reaction conditions and design more efficient synthetic protocols.

Applications of Tris 4 Ethoxyphenyl Bismuth in Diverse Chemical Science Disciplines

Strategic Reagents in Contemporary Organic Synthesis

The application of Tris(4-ethoxyphenyl)bismuth as a strategic reagent in contemporary organic synthesis, beyond its role in polymerization, is not extensively documented in publicly available research. While triarylbismuth compounds, in general, are known to participate in various organic transformations, including C-C and C-N bond-forming reactions, specific examples and detailed studies involving this compound in these contexts are not readily found in the scientific literature. researchgate.netnih.govwikipedia.orgacs.org The unique electronic and steric properties conferred by the three 4-ethoxyphenyl groups attached to the bismuth center could theoretically influence its reactivity in processes such as cross-coupling reactions or as an oxidizing agent; however, dedicated research to explore and establish these applications has not been prominently reported.

Catalysts in Advanced Polymerization Processes

The most well-documented application of this compound is as a catalyst in polymerization processes, particularly in the formation of polyurethanes. It also serves as a curing agent for rocket fuel, a process that relies on polymerization reactions. fcad.comchemwhat.com

Research has shown that this compound exhibits higher catalytic activity in the curing reaction of hydroxyl-terminated polyether (HTPE)-based polymers compared to the more commonly used Triphenylbismuth (B1683265) (TPB). This enhanced activity is attributed to the electronic effect of the ethoxy group in the para position of the phenyl ring. The ethoxy group increases the electronegativity of the ethoxyphenyl group, which in turn is thought to enhance the nucleophilicity of the catalyst-hydroxyl hydrogen association, a key step in the catalytic mechanism. This increased reactivity allows for a reduction in the curing temperature of the polymer, which is a significant advantage in manufacturing processes.

The catalytic mechanism for urethane (B1682113) formation involves an initial association of the bismuth catalyst with a hydroxyl group of the polyol. This association increases the nucleophilicity of the oxygen atom of the hydroxyl group. The subsequent reaction with an isocyanate group leads to the formation of the urethane linkage. The superior performance of this compound allows for the curing process to occur at lower temperatures, for instance, the catalytic activity of this compound at 40°C is comparable to that of Triphenylbismuth at 45°C.

Comparative Catalytic Performance in Polyurethane Formation

| Catalyst | Reaction Temperature (°C) | Apparent Activation Energy (Ea) (kJ/mol) | Reaction Rate Constant (k) at 40°C (s⁻¹) | Cure Time Reduction |

|---|---|---|---|---|

| This compound | 40 | Lower than TPB | Higher than TPB | Significant |

| Triphenylbismuth | 45 | Baseline | Baseline | - |

Note: The data presented is qualitative and comparative, based on findings from research literature. Specific numerical values for Ea and k can vary depending on the experimental conditions.

Beyond polyurethane formation, this compound is also noted for its use as a catalyst in olefin polymerization. chemicalbook.com However, detailed mechanistic studies and performance data in this specific application are less prevalent in the available literature compared to its role in polyurethane chemistry.

Contributions to Advanced Materials Research (e.g., Solar Energy, Water Treatment)

There is no direct evidence in the reviewed scientific literature to suggest that this compound is currently used in advanced materials research for applications such as solar energy conversion or water treatment. The research in these fields, where bismuth compounds are utilized, predominantly focuses on inorganic materials.

For instance, bismuth-based materials like bismuth vanadate (B1173111) (BiVO₄), bismuth oxide (Bi₂O₃), and various bismuth oxyhalides have been extensively investigated as photocatalysts for water splitting and the degradation of organic pollutants under solar irradiation. nih.govgncl.cnnih.govresearchgate.net These inorganic semiconductors possess suitable band gaps for absorbing visible light and facilitating the generation of electron-hole pairs necessary for photocatalytic activity.

While organometallic compounds can be precursors for the synthesis of such inorganic materials, the direct application of this compound itself in these material science applications has not been reported. The organic ligands in this compound would likely not be stable under the conditions required for these photocatalytic processes.

Utility in General Chemical Research and Development Laboratories

In a general chemical research and development laboratory setting, the primary utility of this compound is as a polymerization catalyst. Its enhanced reactivity and ability to lower curing temperatures make it a valuable tool for researchers working on the development of new polyurethane formulations and other polymer systems. fcad.com

Its use as a potential reagent for other organic transformations remains largely exploratory. While the field of organobismuth chemistry is an active area of research, the focus has often been on other triarylbismuth compounds or on developing new types of organobismuth reagents. researchgate.netnih.govacs.org Therefore, outside of specialized polymer research, this compound is not a common off-the-shelf reagent in most chemical laboratories.

Q & A

Basic Research Questions

Q. What are the established methods for synthesizing Tris(4-ethoxyphenyl)bismuth, and how can its purity be validated?

- Methodology : Begin by querying SciFinder or Reaxys to identify existing protocols for aryl bismuth synthesis. A typical route involves reacting bismuth trichloride with 4-ethoxyphenyl Grignard reagents under inert conditions. Purification via recrystallization or column chromatography is recommended. Validate purity using -NMR, -NMR, and IR spectroscopy to confirm the absence of unreacted precursors or byproducts. Cross-reference melting points and spectroscopic data with literature values .

Q. What analytical techniques are essential for characterizing this compound?

- Methodology : Employ a combination of spectroscopic and chromatographic methods:

- NMR Spectroscopy : Confirm structural integrity by matching peak assignments to expected proton and carbon environments.

- Mass Spectrometry (MS) : Use high-resolution MS to verify molecular ion peaks and isotopic patterns.

- Elemental Analysis : Perform microanalysis for C, H, and O to confirm stoichiometry for novel compounds.

For known compounds, cite prior data and ensure consistency with reported values .

Advanced Research Questions

Q. How can factorial design optimize the synthesis of this compound to maximize yield and minimize side reactions?

- Methodology : Apply a 2 factorial design to evaluate variables such as temperature, solvent polarity, and reagent stoichiometry. For example:

Q. How do computational tools like COMSOL Multiphysics or DFT simulations predict the reactivity of this compound in catalytic systems?

- Methodology : Use density functional theory (DFT) to model the compound’s electronic structure, focusing on bismuth’s Lewis acidity and steric effects from ethoxy groups. Simulate reaction pathways (e.g., transmetalation or oxidative addition) to identify energetically favorable mechanisms. Validate predictions with experimental kinetic studies .

Q. What strategies resolve contradictions in reported spectroscopic data for this compound derivatives?

- Methodology :

- Cross-Validation : Compare NMR chemical shifts across multiple solvents (e.g., CDCl vs. DMSO-d) to account for solvent-induced shifts.

- Crystallography : Obtain single-crystal X-ray diffraction data to unambiguously confirm bond lengths and angles.

- Collaborative Reproducibility : Replicate experiments using identical conditions and share raw data via repositories like Chemotion to address variability .

Q. How can the thermal stability of this compound be systematically evaluated for use in high-temperature applications?

- Methodology : Conduct thermogravimetric analysis (TGA) under nitrogen to determine decomposition temperatures. Pair with differential scanning calorimetry (DSC) to detect phase transitions or exothermic events. For kinetic stability studies, use isothermal TGA at incremental temperatures (e.g., 100–300°C) and apply the Flynn-Wall-Ozawa model to calculate activation energies .

Experimental Design and Data Management

Q. What protocols ensure reproducible synthesis of this compound across laboratories?

- Methodology :

- Standardized Reporting : Document all experimental parameters (e.g., stirring rate, drying time) in electronic lab notebooks (ELNs) like Chemotion.

- Metadata Annotation : Include batch-specific details (e.g., supplier purity, lot numbers) in published procedures.

- Open Data : Deposit raw spectra and chromatograms in FAIR-aligned repositories (e.g., RADAR4Chem) to enable cross-lab validation .

Q. How should researchers design mechanistic studies to investigate this compound’s role in cross-coupling reactions?

- Methodology :

- Kinetic Profiling : Monitor reaction progress via in situ IR or GC-MS to track intermediate formation.

- Isotopic Labeling : Use deuterated substrates to elucidate hydrogen transfer pathways.

- Computational Hybridization : Combine experimental kinetics with DFT-calculated transition states to map energy landscapes .

Safety and Compliance

Q. What safety precautions are critical when handling this compound in laboratory settings?

- Methodology :

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles.

- Ventilation : Perform reactions in a fume hood due to potential volatile byproducts.

- Waste Disposal : Quench residual Grignard reagents with isopropanol before aqueous disposal. Consult institutional chemical hygiene plans for bismuth-specific protocols .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.